molecular formula C10H13ClN2O2S B13632474 4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide CAS No. 1249769-71-8

4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide

Cat. No.: B13632474
CAS No.: 1249769-71-8
M. Wt: 260.74 g/mol
InChI Key: OJRREINROVPQQC-UHFFFAOYSA-N
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Description

4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide is a chemical compound that belongs to the class of thiomorpholine derivatives It is characterized by the presence of a chloropyridine moiety attached to a thiomorpholine ring, which is further oxidized to form a 1,1-dioxide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide typically involves the reaction of 2-chloropyridine with thiomorpholine under specific conditions. The reaction is often carried out in the presence of an oxidizing agent to achieve the 1,1-dioxide form. Common reagents used in the synthesis include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents. The reaction conditions usually involve moderate temperatures and controlled pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and advanced purification methods to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide form back to the thiomorpholine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiomorpholine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dichloropyridin-4-yl)(thiomorpholino)methanone: Similar structure with dichloro substitution.

    6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide: Contains a thiazine ring with similar functional groups.

Uniqueness

4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide is unique due to its specific combination of a chloropyridine moiety and a thiomorpholine ring with a 1,1-dioxide structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1249769-71-8

Molecular Formula

C10H13ClN2O2S

Molecular Weight

260.74 g/mol

IUPAC Name

4-[(2-chloropyridin-3-yl)methyl]-1,4-thiazinane 1,1-dioxide

InChI

InChI=1S/C10H13ClN2O2S/c11-10-9(2-1-3-12-10)8-13-4-6-16(14,15)7-5-13/h1-3H,4-8H2

InChI Key

OJRREINROVPQQC-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=C(N=CC=C2)Cl

Origin of Product

United States

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